

Comparative study of Trimesitylborane and aluminum-based Lewis acids

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A Comparative Guide to **Trimesitylborane** and Aluminum-Based Lewis Acids for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the performance of **Trimesitylborane** (B(Mes)₃), a sterically hindered organoboron Lewis acid, with commonly used aluminum-based Lewis acids such as aluminum trichloride (AlCl₃), trimethylaluminum (AlMe₃), and aluminum isopropoxide (Al(O-i-Pr)₃). The comparison covers Lewis acidity, catalytic activity in key organic reactions, and stability, supported by experimental data and detailed protocols.

Lewis Acidity

The strength of a Lewis acid is its ability to accept an electron pair, a critical factor in its catalytic activity. This is often quantified using the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination with the Lewis acid. The resulting Acceptor Number (AN) provides a convenient scale for comparing Lewis acidity.[1][2][3]

While a specific Gutmann-Beckett AN for **Trimesitylborane** is not readily available in the literature, data for the structurally similar and also sterically hindered tris(pentafluorophenyl)borane ($B(C_6F_5)_3$) can be used as a reasonable proxy. $B(C_6F_5)_3$ has a reported AN of 82.[1] In comparison, the Lewis acidity of aluminum-based Lewis acids can be influenced by factors such as dimerization (in the case of AlCl₃).[4][5]

Table 1: Comparison of Lewis Acidity Parameters



Lewis Acid	Common Abbreviation	Gutmann-Beckett AN	Notes
Trimesitylborane	B(Mes)3	Not Reported	Sterically hindered, expected to be a moderate Lewis acid.
Tris(pentafluorophenyl)borane	В(С6F5)3	82[1]	A sterically hindered borane, often used in frustrated Lewis pair chemistry.
Aluminum Trichloride	AICI3	Not Directly Reported	Strong Lewis acid, but its effective acidity can be reduced by dimerization.[4][5]
Boron Trifluoride	BF₃	89[1]	Common boron-based Lewis acid for comparison.
Boron Trichloride	BCl₃	106 (calculated)	A stronger Lewis acid than BF ₃ .[4][5]

Catalytic Activity Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is often catalyzed by Lewis acids. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[6]

Aluminum trichloride is a well-established catalyst for this reaction.[7][8][9][10] While specific comparative studies with **Trimesitylborane** are scarce, the catalytic potential of sterically hindered boranes in similar reactions is recognized.

Table 2: Illustrative Yields in Lewis Acid-Catalyzed Diels-Alder Reactions



Diene	Dienophile	Lewis Acid	Yield (%)	Reference
2,3-Dimethyl-1,3- butadiene	Benzoyl phosphonate	AlCl ₃	70	[7]
Thiophene	N- phenylmaleimide	AlCl₃	High (not specified)	[9]

Friedel-Crafts Reaction

The Friedel-Crafts reaction, used to attach substituents to aromatic rings, is another area where Lewis acids are critical.[11][12][13] Aluminum trichloride is the archetypal catalyst for this transformation.[14][15][16] Boron-based Lewis acids, including boron trichloride, have also been employed.[6] While **Trimesitylborane** itself is not commonly used for traditional Friedel-Crafts reactions due to its steric bulk, related boranes have shown catalytic activity.

Table 3: Catalyst Loading in Friedel-Crafts Acylation

Aromatic Substrate	Acylating Agent	Lewis Acid	Catalyst Loading	Reference
Anisole	Acetyl chloride	AlCl ₃	Stoichiometric	[11][14]
Benzene	Acyl chlorides	BCl₃	Catalytic to Stoichiometric	[6]

Stability

The stability of a Lewis acid towards moisture and heat is a crucial practical consideration.

- **Trimesitylborane** (B(Mes)₃): As a solid with a melting point of 193-195 °C, it exhibits good thermal stability.[17] Its steric bulk provides some protection against hydrolysis compared to less hindered boranes.
- Aluminum-Based Lewis Acids:
 - Aluminum Trichloride (AlCl₃): It is highly hygroscopic and reacts violently with water,
 releasing HCl gas.[18] This necessitates handling under inert and anhydrous conditions.



Thermally, it sublimes at around 180 °C.

- Trimethylaluminum (AlMe₃): It is a pyrophoric liquid, igniting spontaneously in air, and reacts explosively with water. Extreme caution is required during handling.
- Aluminum Isopropoxide (Al(O-i-Pr)₃): It is a moisture-sensitive solid but is less reactive towards water than AlCl₃ or AlMe₃.

Table 4: Comparison of Stability

Lewis Acid	Physical State	Melting Point (°C)	Reactivity with Water
Trimesitylborane	Solid	193-195[17]	Sensitive, but sterically hindered
Aluminum Trichloride	Solid	192 (sublimes)	Violent reaction
Trimethylaluminum	Liquid	15	Explosive reaction
Aluminum Isopropoxide	Solid	118	Reactive

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number (AN) of a Lewis acid.

Materials:

- Triethylphosphine oxide (Et₃PO)
- · The Lewis acid to be tested
- Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)



NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

- Prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., ~0.1 M).
- In a dry NMR tube under an inert atmosphere, add a known amount of the Lewis acid.
- Add a precise volume of the Et₃PO stock solution to the NMR tube to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.
- Record the ³¹P NMR spectrum of the solution.
- The chemical shift (δ) of the Et₃PO-Lewis acid adduct is recorded.
- The Acceptor Number (AN) is calculated using the formula: AN = $2.21 \times (\delta_{sample} 41.0)$, where 41.0 ppm is the chemical shift of free Et₃PO in hexane.[1]



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Workflow for Gutmann-Beckett Lewis acidity determination.

General Protocol for AlCl₃-Catalyzed Diels-Alder Reaction

Materials:

- Diene (e.g., 2,3-dimethyl-1,3-butadiene)
- Dienophile (e.g., benzoyl phosphonate)
- Anhydrous aluminum trichloride (AlCl₃)

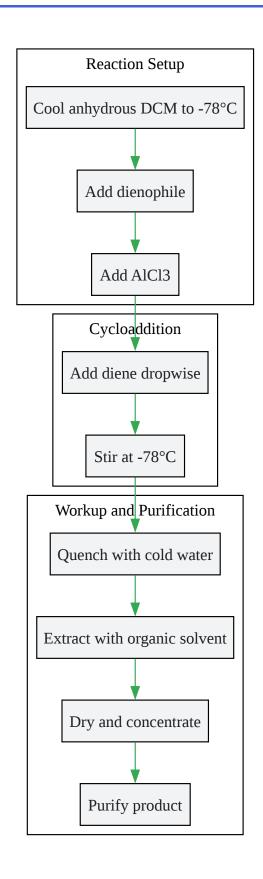


- Anhydrous dichloromethane (DCM)
- Apparatus for reactions under inert atmosphere and low temperature

Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add anhydrous DCM.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add the dienophile to the cooled solvent.
- Carefully add AlCl₃ portion-wise to the solution, maintaining the low temperature.
- Add the diene dropwise to the reaction mixture.
- Stir the reaction at -78 °C for the specified time (e.g., 30 minutes).[7]
- Quench the reaction by pouring the mixture into cold water.
- Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to obtain the crude product.
- Purify the product by an appropriate method (e.g., column chromatography).





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General workflow for an AlCl₃-catalyzed Diels-Alder reaction.

General Protocol for AlCl₃-Catalyzed Friedel-Crafts Acylation

Materials:

- Aromatic substrate (e.g., anisole)
- Acylating agent (e.g., acetyl chloride)
- Anhydrous aluminum trichloride (AlCl₃)
- Anhydrous solvent (e.g., dichloromethane)
- Apparatus for reactions under an inert atmosphere

Procedure:

- Set up a dry, three-necked flask equipped with a reflux condenser, an addition funnel, and a gas inlet/outlet under an inert atmosphere (e.g., nitrogen).
- Suspend AlCl₃ in the anhydrous solvent in the flask and cool the mixture in an ice bath.
- Dissolve the acylating agent in the anhydrous solvent and add it to the addition funnel.
- Add the acylating agent solution dropwise to the AlCl₃ suspension over a period of 10-15 minutes.[14][15]
- Dissolve the aromatic substrate in the anhydrous solvent and add it to the addition funnel.
- Add the aromatic substrate solution dropwise to the reaction mixture over a period of approximately 30 minutes.[14]
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum complex.



- Separate the organic layer, wash it with a saturated sodium bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to obtain the crude product.
- Purify the product, typically by distillation or recrystallization.



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Simplified reaction pathway for Friedel-Crafts acylation.

Conclusion

Trimesitylborane and aluminum-based Lewis acids represent two distinct classes of catalysts with different strengths and applications.

- Trimesitylborane, as a sterically hindered borane, is a key player in frustrated Lewis pair
 chemistry and offers good thermal stability and moderate reactivity, which can be
 advantageous for specific transformations where high selectivity is required and harsh
 conditions are to be avoided. Its bulky nature, however, may limit its applicability in reactions
 requiring coordination to sterically demanding substrates.
- Aluminum-based Lewis acids, particularly AlCl₃, are powerful and widely used catalysts for a broad range of electrophilic reactions. Their high reactivity is a major advantage, but their sensitivity to moisture and, in the case of organoaluminum compounds, air, necessitates stringent handling procedures. The choice between these Lewis acids will ultimately depend on the specific requirements of the reaction, including substrate compatibility, desired reactivity, and operational constraints.



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